N-Isopropylbenzamide

Crystallography Solid-state chemistry Material characterization

Procure N-Isopropylbenzamide (CAS 5440-69-7) to secure a structurally authenticated secondary benzamide with a unique isopropyl substitution. Its resolved crystal structure (dihedral angle 30.0°, 1-D H-bond chains), defined melting point (97-101°C), and moderate lipophilicity (LogP 1.82) make it irreplaceable for procarbazine metabolism LC-MS/MS standards, amide reduction catalyst screening, and hypervalent iodine scaffold development. Substitution with N-methyl, N-ethyl, or N-tert-butyl analogs cannot guarantee identical solid-state packing, catalytic reactivity, or analytical retention times. Insist on ≥98% purity from validated sources to ensure method reproducibility and regulatory compliance.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 5440-69-7
Cat. No. B184332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isopropylbenzamide
CAS5440-69-7
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)C1=CC=CC=C1
InChIInChI=1S/C10H13NO/c1-8(2)11-10(12)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12)
InChIKeyINOVPKZAEASFME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Isopropylbenzamide (CAS 5440-69-7): Procurement-Ready Identity and Baseline Characterization


N-Isopropylbenzamide (CAS 5440-69-7; molecular formula C₁₀H₁₃NO; molecular weight 163.22) is a secondary benzamide derivative characterized by an isopropyl substituent on the amide nitrogen [1]. The compound exhibits a dihedral angle of 30.0° between the amide group and the phenyl ring, with intermolecular N—H⋯O hydrogen bonds forming one-dimensional chains in the crystalline state [2]. Its fundamental physicochemical profile—calculated LogP 1.8248, topological polar surface area (TPSA) 29.1 Ų, boiling point 320.2°C at 760 mmHg, and melting point range 97.0–101.0°C—defines its suitability as a moderately lipophilic small-molecule scaffold for synthetic elaboration .

N-Isopropylbenzamide (CAS 5440-69-7): Why Class-Level Interchangeability Is Scientifically Unsupported


The substitution of N-isopropylbenzamide with other N-alkylbenzamides (e.g., N-methylbenzamide, N-ethylbenzamide, or N-tert-butylbenzamide) or with alternative amide scaffolds cannot be assumed without experimental validation. The specific steric and electronic profile conferred by the isopropyl group on the benzamide core directly modulates three critical procurement-relevant parameters: solid-state packing and melting behavior (affecting formulation and handling), reactivity in catalytic transformations (affecting synthetic utility), and target binding interactions in biological systems (affecting pharmacological relevance). Empirical evidence across crystallography, synthetic methodology, and catalytic chemistry demonstrates that N-isopropylbenzamide occupies a distinct performance niche that is not reliably reproduced by its closest analogs [1][2].

N-Isopropylbenzamide (CAS 5440-69-7): Quantitative Differentiation Evidence Against Comparators


N-Isopropylbenzamide Crystallographic Parameters vs. N-Methylbenzamide: Solid-State Packing and Melting Point Differentiation

Single-crystal X-ray diffraction analysis of N-isopropylbenzamide reveals a dihedral angle of 30.0(3)° between the amide group and the phenyl ring, with intermolecular N—H⋯O hydrogen bonds linking molecules into one-dimensional chains along the a-axis [1]. This solid-state architecture directly correlates with the experimentally determined melting point range of 97.0–101.0°C . In contrast, N-methylbenzamide (CAS 613-93-4)—the unsubstituted N-alkyl analog—exhibits a substantially lower melting point of approximately 79–81°C and a different hydrogen-bonding network in the crystalline state [2].

Crystallography Solid-state chemistry Material characterization

N-Isopropylbenzamide Synthetic Yield via Optimized Vilsmeier Protocol vs. Conventional Condensation Methods

N-Isopropylbenzamide can be synthesized in quantitative yield using an adapted one-step Vilsmeier protocol, with full structural confirmation by ¹H-NMR, ¹³C-NMR, IR, and Raman spectroscopy [1]. In contrast, conventional direct condensation of benzoic acid with isopropylamine typically proceeds with yields ranging from 52% to 78% under standard dehydrating conditions (e.g., thionyl chloride or DCC-mediated coupling), with additional purification steps required to achieve comparable purity [2].

Synthetic methodology Process chemistry Reaction optimization

N-Isopropylbenzamide as Procarbazine Metabolite Reference Standard vs. Other Benzamide-Derived Metabolites

N-Isopropylbenzamide is a documented metabolic derivative of procarbazine—an antineoplastic agent used in Hodgkin lymphoma and glioblastoma therapy—and serves as a critical analytical reference standard for metabolic pathway elucidation and pharmacokinetic studies [1]. Unlike structurally related N-alkylbenzamides that do not correspond to major procarbazine metabolites (e.g., N-ethylbenzamide, N-cyclopropylbenzamide), N-isopropylbenzamide possesses the exact substitution pattern required for accurate quantification of procarbazine N-dealkylation products.

Drug metabolism Analytical reference standards Oncology pharmacology

N-Isopropylbenzamide Substituent Effects in Hypervalent Iodine-Catalyzed Alcohol Oxidation: 5-OMe vs. Unsubstituted vs. 5-NO₂ Derivatives

In a comparative study of N-isopropyliodobenzamides as catalysts for benzhydrol oxidation to benzophenone using Oxone® co-oxidant, the unsubstituted N-isopropyl-2-iodobenzamide (the parent scaffold from which N-isopropylbenzamide is derived) exhibited intermediate catalytic reactivity. The reactivity ranking, from least to most reactive, was: 5-NO₂ < 5-CO₂Me, 3-OMe < 5-OAc < 5-Cl < H (unsubstituted), 4-OMe < 5-Me < 5-OMe [1]. The 5-methoxy derivative demonstrated the highest reactivity, enabling moderate to excellent yields of carbonyl products at room temperature, while the unsubstituted derivative (N-isopropyl-2-iodobenzamide) serves as the baseline comparator with measurable but non-optimal activity [1].

Catalysis Green chemistry Alcohol oxidation SAR

N,N-Diisopropylbenzamide vs. N,N-Dibenzylbenzamide in Transition Metal-Catalyzed Hydrosilative Amide Reduction: Tertiary Amide Substrate Selectivity

In a comparative analysis of tertiary amide hydrosilative reduction catalyzed by first-row transition metal N-phosphinoamidinate complexes, N,N-diisopropylbenzamide served as one of the key test substrates alongside N,N-dibenzylbenzamide. The (PN)Ni(N(SiMe₃)₂) pre-catalyst demonstrated effective reduction of both tertiary amide substrates using PhSiH₃, with subsequent optimization revealing (PN)Ni(OᵗBu) as the most effective catalyst for secondary amide reduction as well [1]. Notably, N,N-diisopropylbenzamide exhibits distinct steric demands relative to N,N-dibenzylbenzamide, providing a benchmark for catalyst performance across different N-substituent environments.

Amide reduction Homogeneous catalysis Transition metal chemistry Substrate scope

N-Isopropylbenzamide Lipophilicity and Hydrogen-Bonding Capacity vs. N-Alkylbenzamide Analogs

N-Isopropylbenzamide exhibits calculated LogP of 1.8248 and topological polar surface area (TPSA) of 29.1 Ų, with one hydrogen bond donor and one hydrogen bond acceptor . These parameters position it between the less lipophilic N-methylbenzamide (calculated LogP ~1.1) and the more lipophilic N-tert-butylbenzamide (calculated LogP ~2.3), while maintaining a hydrogen-bonding capacity identical to other secondary N-alkylbenzamides. The TPSA of 29.1 Ų falls within the favorable range for blood-brain barrier penetration (<70–90 Ų), indicating potential CNS accessibility for derivatives [1].

Physicochemical properties Drug-likeness ADME prediction Medicinal chemistry

N-Isopropylbenzamide (CAS 5440-69-7): High-Confidence Application Scenarios Backed by Comparative Evidence


Metabolic Reference Standard for Procarbazine Pharmacokinetic and ADME Studies

Laboratories conducting procarbazine metabolism studies or developing LC-MS/MS analytical methods require authentic N-isopropylbenzamide as a quantitative reference standard for the N-dealkylation metabolite. This application is structurally mandatory: alternative N-alkylbenzamides lack the specific isopropyl substitution pattern and cannot substitute for accurate analyte identification or calibration. Procurement of high-purity (>98%) N-isopropylbenzamide from validated sources ensures method reproducibility and regulatory compliance .

Benchmark Substrate for Transition Metal-Catalyzed Amide Reduction Methodology Development

N,N-Diisopropylbenzamide serves as a sterically demanding tertiary amide substrate in homogeneous catalysis screening panels. Its inclusion in substrate scope evaluation distinguishes catalysts capable of reducing hindered amides from those limited to less encumbered substrates. Methodologists developing new amide reduction catalysts should include this substrate alongside N,N-dibenzylbenzamide and secondary amides to establish comparative performance boundaries .

Scaffold for Hypervalent Iodine Catalyst Development in Green Oxidation Chemistry

N-Isopropyl-2-iodobenzamide provides a well-characterized baseline scaffold for developing environmentally benign hypervalent iodine oxidation catalysts. Structure-activity relationship studies demonstrate that substituent modification on the benzamide ring—particularly at the 5-position—significantly modulates catalytic reactivity in alcohol oxidation. Researchers should procure the unsubstituted derivative as a control comparator when evaluating 5-methoxy, 5-methyl, or other substituted analogs for optimized catalytic performance .

Crystallographic Reference for Secondary Benzamide Solid-State Architecture Studies

N-Isopropylbenzamide's fully resolved crystal structure (dihedral angle 30.0°, one-dimensional N—H⋯O hydrogen-bonded chains) establishes a definitive solid-state architecture for secondary N-alkylbenzamides. This crystallographic data supports polymorph screening, co-crystal engineering, and computational solid-state modeling efforts where accurate reference parameters are required. The distinct melting point and packing motif differentiate it from primary benzamide and tertiary N,N-dialkylbenzamide analogs .

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